5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H15N3O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-5-pyrimidinecarboxaldehyde with 2-hydroxyethylamine and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares a similar pyrimidine core but differs in functional groups.
Thiamine hydrochloride: Contains a pyrimidine ring and is known for its role as a vitamin.
Uniqueness
5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
89814-76-6 |
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Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-[[2-hydroxyethyl(methyl)amino]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-11(2-3-12)5-6-4-9-8(14)10-7(6)13/h4,12H,2-3,5H2,1H3,(H2,9,10,13,14) |
InChI Key |
BDEZNHYBVZWZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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